![molecular formula C11H9N3O2S2 B376439 3-(苯并[4,5]噻唑并[2,3-c][1,2,4]三唑-3-基硫代)-丙酸 CAS No. 314245-25-5](/img/structure/B376439.png)

3-(苯并[4,5]噻唑并[2,3-c][1,2,4]三唑-3-基硫代)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles are a class of nitrogen- and sulfur-containing heterocyclic compounds . These compounds are of interest due to their presence in many natural products, agrochemicals, commercially available drugs, and compounds with the potential to become active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of these compounds often involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide . Subsequent C-H bond functionalization enables an intramolecular ring closure, forming the desired benzo[4,5]thiazolo[2,3-c][1,2,4]triazole . This method combines a high functional group tolerance with short reaction times and good to excellent yields .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a tricyclic system incorporating a benzothiazole fragment . The exact structure can vary depending on the specific substituents present .Chemical Reactions Analysis

The chemical reactions involving these compounds often involve C-H bond functionalization and oxidative cyclization . These reactions are key to the formation of the tricyclic system characteristic of these compounds .科学研究应用

Drug Discovery

The triazole ring system, which is present in “3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid”, is known for its significance in drug discovery. Triazoles have been utilized in the development of various therapeutic agents due to their pharmacological properties .

Organic Synthesis

Triazoles are also important in organic synthesis. They serve as a core structure for building complex molecules due to their high functional group tolerance and ability to undergo various chemical reactions .

Antimicrobial Activities

Specifically, 1,2,4-triazoles have shown antimicrobial activities. The presence of the triazole ring can contribute to antifungal properties, which could be an application area for this compound .

Polymer Chemistry

In polymer chemistry, triazoles can be used to create new materials with unique properties. Their robustness makes them suitable for forming polymers with specific desired characteristics .

Supramolecular Chemistry

The triazole moiety is involved in supramolecular chemistry where it can act as a building block for larger structures due to its ability to engage in multiple bonding interactions .

Bioconjugation and Chemical Biology

Triazoles can be used in bioconjugation processes to attach various molecules together, including biomolecules. This has implications in chemical biology for studying biological systems .

Fluorescent Imaging

The compound’s structure suggests potential utility in fluorescent imaging applications where it could be used as a fluorescent probe or tag due to the electronic nature of the triazole ring .

Materials Science

Lastly, materials science could benefit from the inclusion of triazoles in the design of new materials with enhanced properties such as increased thermal stability or electronic conductivity .

未来方向

作用机制

Target of Action

Similar compounds have been found to interact with various proteins and enzymes .

Biochemical Pathways

Similar compounds have been found to exhibit biological activity, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacological activities, suggesting that they may have favorable adme properties .

Result of Action

Similar compounds have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular agents .

Action Environment

The synthesis of similar compounds has been achieved with a high functional group tolerance, short reaction times, and good to excellent yields .

属性

IUPAC Name |

3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S2/c15-9(16)5-6-17-10-12-13-11-14(10)7-3-1-2-4-8(7)18-11/h1-4H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBILBIKDTZGNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3SCCC(=O)O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(Diethylamino)phenyl]methylamino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B376356.png)

![5-(4-methylphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376358.png)

![5-(4-Chlorophenyl)-2-(2-methoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376362.png)

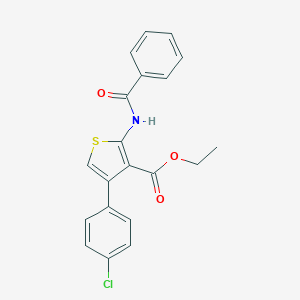

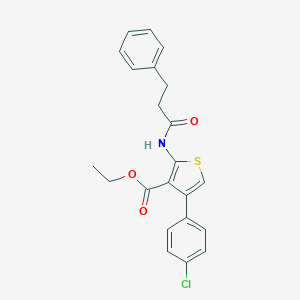

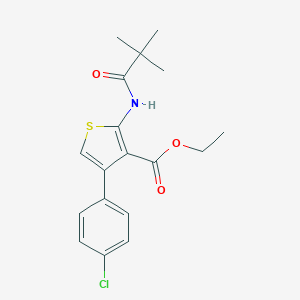

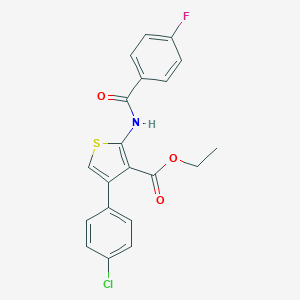

![Ethyl 4-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376363.png)

![3-Cycloheptyl-1-methyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B376372.png)

![Ethyl 2-[(9-anthrylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B376373.png)

![N-{2-(4-ethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B376375.png)

![2-(2-chlorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376378.png)

![2-(Benzoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylic acid](/img/structure/B376379.png)